molecular formula C21H27N3O4S B6487368 N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide CAS No. 897611-01-7

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide

Cat. No.: B6487368
CAS No.: 897611-01-7
M. Wt: 417.5 g/mol
InChI Key: HHHVLGJOANIKSV-UHFFFAOYSA-N
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Description

N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide is a benzamide derivative featuring a 2-methyl-substituted aromatic core linked via a sulfonylethyl group to a piperazine ring bearing a 2-methoxyphenyl substituent. This structural motif is reminiscent of serotonin 5-HT₁A receptor ligands, such as WAY-100635 and its fluorinated analogs, which are widely used in positron emission tomography (PET) imaging .

Properties

IUPAC Name

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O4S/c1-17-7-3-4-8-18(17)21(25)22-11-16-29(26,27)24-14-12-23(13-15-24)19-9-5-6-10-20(19)28-2/h3-10H,11-16H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHHVLGJOANIKSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound is characterized by a piperazine ring, a sulfonamide group, and a methoxyphenyl substituent, which together contribute to its biological activity.

Chemical Structure

The molecular formula of this compound is C21H24N4O4SC_{21}H_{24}N_{4}O_{4}S. The structural features include:

  • Piperazine Ring : Provides the ability to interact with various biological targets.
  • Sulfonamide Group : Enhances solubility and biological activity.
  • Methoxyphenyl Substituent : Influences receptor binding affinity.

Biological Activity

This compound exhibits several biological activities, primarily through its interactions with neurotransmitter receptors. The following sections detail its mechanisms of action and therapeutic implications.

  • Dopamine D4 Receptor Interaction :
    • The compound has been studied for its binding affinity to dopamine D4 receptors, which are implicated in mood regulation and cognitive functions. Its interaction with these receptors may lead to alterations in dopaminergic signaling pathways, potentially offering therapeutic benefits in psychiatric disorders .
  • Alpha1-Adrenergic Receptor Antagonism :
    • Research indicates that the compound acts as an antagonist at alpha1-adrenergic receptors, leading to vasodilation and reduced smooth muscle contraction. This mechanism is significant for potential applications in cardiovascular therapies .
  • Neuroprotective Effects :
    • Investigations into the neuroprotective properties of this compound suggest it may play a role in mitigating neurodegenerative diseases such as Alzheimer’s disease by protecting neuronal cells from apoptosis .

Table 1: Summary of Biological Activities

Activity TypeDescription
Dopamine D4 Receptor BindingModulates dopaminergic signaling; potential effects on mood and cognition.
Alpha1-Adrenergic AntagonismReduces vascular resistance; potential use in treating hypertension.
NeuroprotectionProtects against neuronal cell death; implications for Alzheimer's disease treatment.

Case Study: Neuroprotective Potential

A study evaluated the effects of this compound on neuronal cultures exposed to oxidative stress. Results indicated that treatment with the compound significantly reduced cell death compared to untreated controls, suggesting its potential as a neuroprotective agent .

Pharmacological Applications

The diverse biological activities of this compound position it as a candidate for various pharmacological applications:

  • Psychiatric Disorders : Potential treatment for conditions such as schizophrenia and bipolar disorder due to its dopamine receptor modulation.
  • Cardiovascular Diseases : Possible use as an antihypertensive agent through alpha1-adrenergic antagonism.
  • Neurodegenerative Diseases : Investigated for use in therapies aimed at protecting neuronal health.

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Compound Core Structure Key Substituents Target Receptor Binding Affinity (Ki) Metabolic Stability Imaging Application
N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-2-methylbenzamide Benzamide 2-Methyl, sulfonylethyl linker 5-HT₁A (hypothesized) Not reported High (predicted) Potential PET/SPECT
18F-FCWAY Cyclohexanecarboxamide Fluorine, pyridinyl 5-HT₁A <1 nM Low (defluorination) PET with miconazole
18F-MPPF Benzamide Fluorine 5-HT₁A ~2 nM Moderate PET
Compound 7o Pentanamide 2,4-Dichlorophenyl Dopamine D3 D3-selective Not reported Preclinical

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